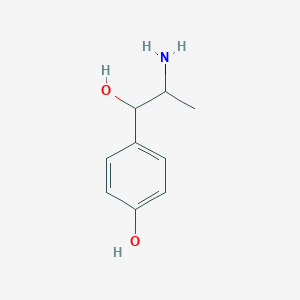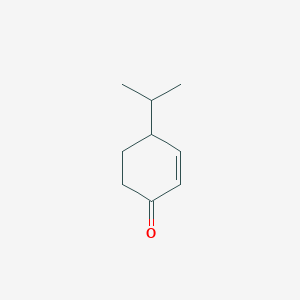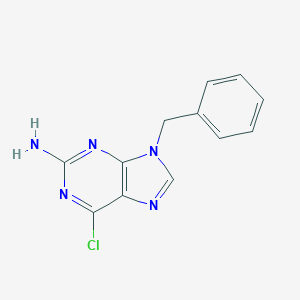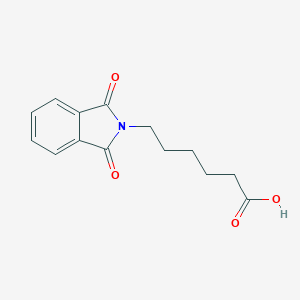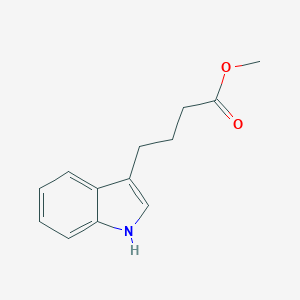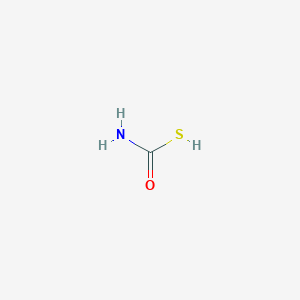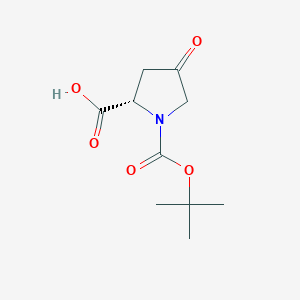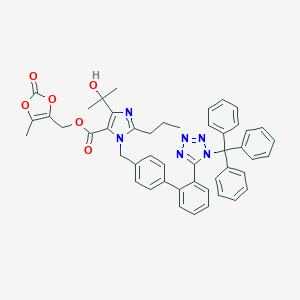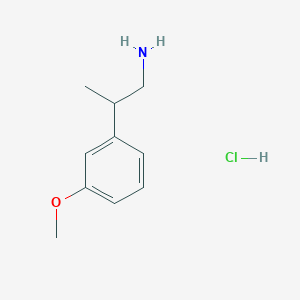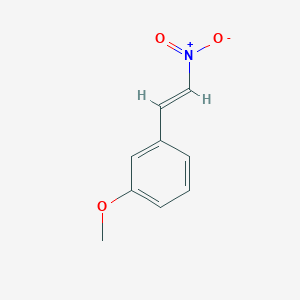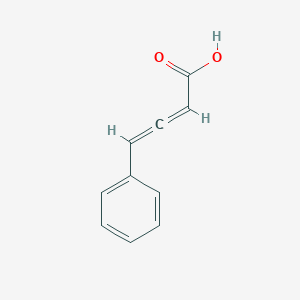
4-Phenylbuta-2,3-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenylbuta-2,3-dienoic acid, also known as trans-4-phenyl-3-butenoic acid (PBA), is an organic compound that belongs to the class of unsaturated carboxylic acids. PBA has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用机制
The mechanism of action of PBA is not fully understood, but it is believed to involve the stabilization of protein conformations and the prevention of protein aggregation. PBA has been shown to interact with the hydrophobic regions of proteins, preventing the exposure of these regions and thus inhibiting protein aggregation.
生化和生理效应
PBA has been shown to have various biochemical and physiological effects, including the inhibition of protein aggregation, the reduction of oxidative stress, and the modulation of inflammatory responses. PBA has also been shown to have neuroprotective effects, particularly in the context of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of PBA is its ability to inhibit protein aggregation, which makes it a valuable tool for studying the pathogenesis of neurodegenerative diseases. PBA is also relatively easy to synthesize and has low toxicity. However, PBA has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with other cellular processes.
未来方向
There are several future directions for the study of PBA. One area of research is the development of PBA-based therapeutics for the treatment of neurodegenerative diseases. Another area of research is the exploration of PBA's potential applications in other areas of biochemistry and physiology, such as the study of protein folding and the regulation of gene expression. Additionally, the development of new synthesis methods and the optimization of existing methods could further enhance the utility of PBA in scientific research.
合成方法
PBA can be synthesized through various methods, including the reaction of cinnamaldehyde with malonic acid, the decarboxylation of cinnamic acid, and the reaction of phenylacetic acid with acetic anhydride. The most commonly used method is the reaction of cinnamaldehyde with malonic acid, which involves the condensation of the two compounds in the presence of a strong base such as sodium ethoxide or sodium hydroxide.
科学研究应用
PBA has been widely used in scientific research due to its ability to modulate various cellular processes. One of the most significant applications of PBA is in the study of protein misfolding and aggregation, which is a hallmark of many neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PBA has been shown to inhibit the aggregation of amyloid-beta peptide and alpha-synuclein, two proteins that are involved in the pathogenesis of these diseases.
属性
CAS 编号 |
19131-89-6 |
|---|---|
产品名称 |
4-Phenylbuta-2,3-dienoic acid |
分子式 |
C10H8O2 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
4-phenylbut-3-enoate |
InChI |
InChI=1S/C10H8O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H |
InChI 键 |
LHLLILMLCBGAJN-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C=C=CC(=O)O |
SMILES |
C1=CC=C(C=C1)C=C[CH+]C(=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C=C=CC(=O)O |
同义词 |
(S)-4-Phenylbutane-2,3-dienoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



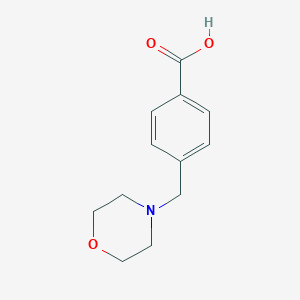
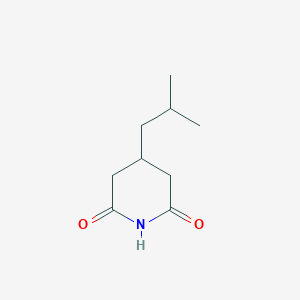
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
